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1,7-Bis-(3,4-dihydroxyphenyl)-heptane-5-ol

Cat. No.: B13385819
M. Wt: 332.4 g/mol
InChI Key: KCWHZHZEQUHBCW-UHFFFAOYSA-N
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Description

Overview of Diarylheptanoids as Natural Products

Diarylheptanoids are widely distributed throughout the plant kingdom and have been identified in at least 10 plant families. wikipedia.org They are particularly abundant in species of the Zingiberaceae (ginger) and Betulaceae (birch) families. wikipedia.orgnih.gov These compounds can be found in various parts of the plant, including the seeds, fruits, leaves, roots, rhizomes, and bark. nih.gov

The structural diversity of diarylheptanoids is vast, with over 400 distinct compounds having been identified from natural sources. researchgate.net This diversity gives rise to a broad spectrum of biological activities, and researchers are actively investigating their potential applications. nih.gov The most well-known diarylheptanoid is curcumin (B1669340), the principal curcuminoid found in the rhizomes of turmeric (Curcuma longa). wikipedia.orgresearchgate.net

Diarylheptanoids can be broadly categorized into two main groups: linear and cyclic diarylheptanoids. wikipedia.org

Structural Classification of 1,7-Bis-(3,4-dihydroxyphenyl)-heptane-5-ol within Diarylheptanoids

This compound is classified as a linear diarylheptanoid. This classification is based on its core structure, which features a 1,7-diphenylheptane (B14701375) skeleton without any covalent bonds forming a ring between the two phenyl groups or the heptane (B126788) chain.

The key structural features of this compound are:

A Seven-Carbon Heptane Chain: This forms the backbone of the molecule.

Two Phenyl Rings: Located at positions 1 and 7 of the heptane chain.

Dihydroxyphenyl Groups: Both phenyl rings are substituted with two hydroxyl (-OH) groups at the 3 and 4 positions, making them catechol moieties.

A Hydroxyl Group: An alcohol functional group is present at the 5th carbon of the heptane chain.

While specific research on this compound is limited, its structural isomer, 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, has been reported in Tacca chantrieri and isolated from the roots of Curcuma comosa. nih.govmedchemexpress.com

Historical Context of Research on Diarylheptanoids with a Heptane Core

The scientific investigation of diarylheptanoids began with the isolation of curcumin from turmeric (Curcuma longa) in 1815 by Vogel and Pelletier. mdpi.com However, it took nearly a century for the correct chemical structure of curcumin to be determined. mdpi.com For a significant period, research on diarylheptanoids was relatively sparse.

A resurgence of interest in this class of compounds occurred in the latter half of the 20th century, spurred by advancements in spectroscopic techniques that facilitated the elucidation of their complex structures. This led to the discovery and characterization of a multitude of new diarylheptanoids from various plant sources.

Key milestones in the historical research of diarylheptanoids with a heptane core include:

1815: Curcumin is first isolated from Curcuma longa. mdpi.com

Late 20th Century: Advances in analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, enable the differentiation between linear and cyclic diarylheptanoids.

1990s and onward: A significant increase in the number of identified diarylheptanoids from diverse plant families, including Zingiberaceae, Betulaceae, and Aceraceae. mdpi.com Research expands to explore the various biological activities of these compounds.

The ongoing research into diarylheptanoids continues to uncover new compounds and shed light on their roles in plant biochemistry and their potential for various applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O5 B13385819 1,7-Bis-(3,4-dihydroxyphenyl)-heptane-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h6-7,9-12,15,20-24H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWHZHZEQUHBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways of Diarylheptanoids Incorporating the 1,7 Bis 3,4 Dihydroxyphenyl Heptane Scaffold

Proposed Enzymatic and Chemical Steps in Biosynthesis

The biosynthesis of the 1,7-bis-(3,4-dihydroxyphenyl)-heptane scaffold is a multi-step process that begins with precursors from the phenylpropanoid pathway. The initial steps involve the conversion of L-phenylalanine into cinnamic acid, which is then hydroxylated and activated to form CoA esters such as p-coumaroyl-CoA and feruloyl-CoA. nih.gov These activated precursors are the building blocks for the diarylheptanoid skeleton.

The core of the biosynthetic pathway is catalyzed by type III polyketide synthases (PKSs), with curcuminoid synthase (CUS) being a key enzyme. researchgate.net CUS facilitates the condensation of a phenylpropanoid-CoA starter unit with malonyl-CoA extender units to assemble the heptanoid chain. One proposed mechanism involves the condensation of two molecules of a phenylpropanoid-CoA with one molecule of malonyl-CoA. researchgate.net

Following the formation of the initial diarylheptanoid structure, which often contains keto groups, a series of reduction and hydroxylation reactions are proposed to occur to yield the final 1,7-Bis-(3,4-dihydroxyphenyl)-heptane-5-ol. While the specific enzymes responsible for the reduction of the keto group at the C-5 position to a hydroxyl group have not been definitively characterized in all organisms, it is hypothesized that ketoreductase enzymes (KREDs) play a crucial role. nih.gov These enzymes are known to catalyze the stereoselective reduction of ketones to alcohols. nih.gov

Furthermore, the hydroxylation of the phenyl rings to create the 3,4-dihydroxy pattern is catalyzed by cytochrome P450 monooxygenases. nih.govresearchgate.net These enzymes are a large and diverse group of hemeproteins that are involved in the oxidation of various organic substances. nih.govresearchgate.net The precise timing and order of these reduction and hydroxylation steps can vary, leading to a diversity of diarylheptanoid structures. nih.gov

Table 1: Proposed Enzymatic Steps in the Biosynthesis of the 1,7-Bis-(3,4-dihydroxyphenyl)-heptane Scaffold

StepEnzyme ClassProposed Function
1Phenylalanine ammonia-lyase (PAL)Converts L-phenylalanine to cinnamic acid
2Cinnamate-4-hydroxylase (C4H)Hydroxylates cinnamic acid to p-coumaric acid
34-Coumarate:CoA ligase (4CL)Activates p-coumaric acid to p-coumaroyl-CoA
4Curcuminoid Synthase (CUS)Catalyzes the condensation of phenylpropanoid-CoA and malonyl-CoA to form the diarylheptanoid scaffold
5Ketoreductase (KRED)Reduces the keto group at C-5 to a hydroxyl group
6Cytochrome P450 MonooxygenaseHydroxylates the phenyl rings to form the 3,4-dihydroxy pattern

Identification and Characterization of Biosynthetic Precursors

The primary biosynthetic precursors for the 1,7-bis-(3,4-dihydroxyphenyl)-heptane scaffold are derived from the general phenylpropanoid pathway. The foundational precursor is the amino acid L-phenylalanine . nih.gov Through the action of a series of enzymes, L-phenylalanine is converted into key intermediates that serve as the direct building blocks for the diarylheptanoid structure.

The initial committed step is the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid . This is followed by hydroxylation of the aromatic ring by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid . nih.gov Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching a coenzyme A molecule, forming p-coumaroyl-CoA . nih.gov In some pathways, further modifications of the phenyl ring can occur at this stage, such as methylation, leading to precursors like feruloyl-CoA . researchgate.net

Table 2: Key Biosynthetic Precursors for the 1,7-Bis-(3,4-dihydroxyphenyl)-heptane Scaffold

PrecursorChemical FormulaRole in Biosynthesis
L-PhenylalanineC₉H₁₁NO₂Primary amino acid precursor
Cinnamic acidC₉H₈O₂Intermediate in the phenylpropanoid pathway
p-Coumaric acidC₉H₈O₃Hydroxylated intermediate
p-Coumaroyl-CoAC₃₀H₃₈N₇O₁₈P₃SActivated starter unit for polyketide synthase
Feruloyl-CoAC₃₁H₄₀N₇O₁₉P₃SAlternative activated starter unit
Malonyl-CoAC₂₄H₃₈N₇O₁₉P₃SExtender unit for polyketide chain elongation

Chemical Synthesis and Derivatization of 1,7 Bis 3,4 Dihydroxyphenyl Heptane 5 Ol and Structural Analogs

Total Synthesis Approaches for Diarylheptanoids

Total synthesis of diarylheptanoids is a critical area of research, enabling access to these natural products and their analogs for biological evaluation. uni-regensburg.de A variety of synthetic methods have been developed to construct the characteristic diarylheptanoid scaffold. researchgate.net These approaches often involve building the seven-carbon chain and introducing the aryl groups through various coupling reactions.

Achieving the correct stereochemistry is a primary challenge in the synthesis of polyhydroxylated diarylheptanoids. Several stereoselective strategies have been successfully employed. One common approach utilizes chiral starting materials derived from natural sources, such as sugars like D-glucose, D-mannitol, or D-gluconolactone. nih.gov These chiral precursors guide the stereochemical outcome of subsequent reactions. For instance, the synthesis of yashabushidiols, which are structurally related to the target compound, has been accomplished using sugar-derived starting materials, leading to acetal (B89532) intermediates that then undergo nucleophilic addition or Wittig reactions to afford the final products. nih.gov

Another powerful strategy involves the use of asymmetric reactions to create the desired stereocenters. nih.govresearchgate.net These methods offer high levels of enantioselectivity and are crucial for obtaining optically active diarylheptanoids. nih.gov

Several key reactions are instrumental in the total synthesis of diarylheptanoids, allowing for the precise construction of the carbon skeleton and the introduction of functional groups with stereochemical control.

Mukaiyama Aldol (B89426) Reaction : This reaction is a Lewis acid-catalyzed aldol addition between a silyl (B83357) enol ether and a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgrsc.org It is a powerful tool for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which are common structural motifs in many natural products, including diarylheptanoids. semanticscholar.orgmdpi.com The vinylogous Mukaiyama aldol reaction is particularly useful as it allows for the synthesis of larger fragments and can establish a 1,5-relationship between functional groups while creating two new stereocenters. mdpi.com

Sharpless Asymmetric Epoxidation and Kinetic Resolution : The Sharpless asymmetric epoxidation is a highly enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.orgscripps.edu This reaction is pivotal in the synthesis of optically active diarylheptanoids. nih.gov It can be used to resolve a racemic mixture of allylic alcohols through kinetic resolution, where one enantiomer reacts significantly faster than the other, yielding an enantio-enriched epoxy alcohol and the unreacted, also enantio-enriched, allylic alcohol. nih.govwikipedia.org These chiral epoxy alcohols are versatile intermediates that can be further transformed into the desired diarylheptanoid structure. nih.govunits.it

Cross-Metathesis : Olefin cross-metathesis, often utilizing Grubbs' catalysts, is a reaction that allows for the formation of new carbon-carbon double bonds by rearranging the fragments of two different alkenes. organic-chemistry.orgnih.gov This reaction is valuable for building the carbon backbone of diarylheptanoids. utc.edu It provides a direct route to functionalized olefins which can then be further elaborated to complete the synthesis of the target molecule. nih.gov

Key Synthetic ReactionDescriptionRole in Diarylheptanoid Synthesis
Mukaiyama Aldol Reaction A Lewis acid-promoted aldol reaction between a silyl enol ether and a carbonyl compound. wikipedia.orgnih.govForms C-C bonds and creates β-hydroxy carbonyl structures, key building blocks for the heptane (B126788) chain. semanticscholar.orgmdpi.com
Sharpless Asymmetric Epoxidation Enantioselective epoxidation of allylic alcohols to form chiral epoxy alcohols. wikipedia.orgscripps.eduCreates key chiral intermediates for the stereocontrolled synthesis of hydroxylated diarylheptanoids. nih.govunits.it
Sharpless Kinetic Resolution Enantioselective reaction of a racemic mixture where one enantiomer reacts faster, allowing for separation. wikipedia.orgResolves racemic allylic alcohols to provide enantiomerically enriched starting materials. nih.gov
Cross-Metathesis A reaction between two different alkenes to form new alkenes by exchanging their substituents. organic-chemistry.orgConstructs the carbon skeleton of the diarylheptanoid by forming new C=C bonds. utc.edu

Semi-Synthesis and Targeted Structural Modifications

Semi-synthesis, which involves the chemical modification of naturally occurring compounds, is an important strategy for producing novel diarylheptanoid analogs. Curcumin (B1669340), a widely available diarylheptanoid, often serves as a starting material for the preparation of various derivatives. nih.gov For example, diarylheptylamine analogs have been synthesized from curcumin to explore their biological activities. nih.gov Another approach involves the isolation of diarylheptanoids from natural sources, such as the bark of the black alder (Alnus glutinosa), followed by chemical modifications. mdpi.com These modifications can include reactions like hydrolysis to remove sugar moieties or other targeted transformations to create a library of related compounds for structure-activity relationship studies. mdpi.com

Preparation of Glycosidic and Acetylated Derivatives

To investigate the influence of different functional groups on the properties of diarylheptanoids, glycosidic and acetylated derivatives are often prepared.

Glycosidic Derivatives : Diarylheptanoid glycosides are naturally found in plants like the black alder. mdpi.com In the laboratory, the synthesis of these derivatives can be complex. Conversely, the removal of the sugar groups (deglycosylation) is often carried out via acid-catalyzed hydrolysis to yield the aglycone diarylheptanoids. mdpi.com

Acetylated Derivatives : Acetylation of the hydroxyl groups on the diarylheptanoid scaffold is a common derivatization strategy. researchgate.netscribd.com This is typically achieved by treating the parent diarylheptanoid with an acetylating agent like acetic anhydride (B1165640) in the presence of a base. The resulting acetylated compounds often exhibit altered solubility and biological activity profiles compared to the original hydroxylated forms. scribd.com The synthesis of acetylated diarylheptanoids such as (5S)-5-acetoxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-3-heptanone has been reported. researchgate.net

Derivative TypeDescriptionPreparation Method
Glycosidic Diarylheptanoids with one or more sugar molecules attached. mdpi.comCan be isolated from natural sources. Hydrolysis is used to remove the sugar moiety. mdpi.com
Acetylated Diarylheptanoids where hydroxyl groups are converted to acetate (B1210297) esters. scribd.comTreatment with an acetylating agent such as acetic anhydride. researchgate.net

In Vitro and in Vivo Pharmacological Activities of 1,7 Bis 3,4 Dihydroxyphenyl Heptane 5 Ol and Diarylheptanoid Analogs

Antioxidant and Oxidative Stress Modulatory Activities

Diarylheptanoids are recognized for their potent antioxidant capabilities, which are largely attributed to their chemical structure, particularly the presence of phenolic hydroxyl groups. researchgate.netontosight.ai The compound 1,7-Bis-(3,4-dihydroxyphenyl)-heptane-5-ol, with its two 3,4-dihydroxyphenyl (catechol) moieties, is structurally primed for significant antioxidant activity. ontosight.ai Studies on analogous compounds confirm that the catechol structure is indispensable for this effect. researchgate.net

Research on a structurally similar diarylheptanoid, 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene, isolated from Curcuma comosa, demonstrated antioxidant activity comparable to that of vitamin C in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov This compound effectively protected human retinal pigment epithelial cells from oxidative stress-induced death. nih.govresearchgate.net

Mechanisms of Free Radical Scavenging

The primary mechanism by which diarylheptanoids exert their antioxidant effect is through free radical scavenging. This process typically involves the donation of a hydrogen atom from the phenolic hydroxyl groups to neutralize highly reactive free radicals. nih.gov This hydrogen atom transfer (HAT) is a predominant mechanism for the antioxidant action of phenolic compounds. nih.govnih.gov The two catechol groups on this compound provide multiple sites for hydrogen donation, enhancing its capacity to scavenge radicals and terminate oxidative chain reactions. ontosight.ai The stability of the resulting phenoxyl radical is a key factor in the efficiency of the antioxidant, and the ortho-dihydroxy arrangement in the catechol structure contributes to this stability.

Inhibition of Oxidative Stress-Related Pathways

Beyond direct radical scavenging, diarylheptanoids modulate cellular pathways related to oxidative stress. The analog 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene was shown to protect against hydrogen peroxide-induced damage by lowering lipid peroxidation, reducing the formation of malondialdehyde (a marker of oxidative stress), and decreasing intracellular reactive oxygen species. nih.gov Furthermore, it mitigated the H₂O₂-induced reduction in the activities of crucial antioxidant enzymes. nih.gov

Similarly, a curcumin (B1669340) analog, Bis-1,7-(2-hydroxyphenyl)-hepta-1,6-diene-3,5-dione, demonstrated a protective effect against chemically induced hepatic oxidative stress by enhancing the activities of antioxidant enzymes, including glutathione (B108866) peroxidase (GPx), glutathione S-transferase (GST), superoxide (B77818) dismutase (SOD), and catalase (CAT). nih.gov These findings suggest that diarylheptanoids can bolster the endogenous antioxidant defense system, providing a secondary layer of protection against oxidative damage.

Anti-inflammatory Effects and Immunomodulation

Inflammation is a critical biological response that can become detrimental if uncontrolled. researchgate.net Diarylheptanoids have consistently been shown to possess significant anti-inflammatory properties, making them a subject of interest for treating inflammatory conditions. nih.govnih.govrsc.org Analogs of this compound have been found to inhibit key inflammatory mediators. For instance, certain diarylheptanoids can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory process. nih.govtmu.edu.tw

Inhibition of Nuclear Factor Kappa-B (NF-κB) Activation

A central mechanism underlying the anti-inflammatory activity of diarylheptanoids is the inhibition of the Nuclear Factor kappa-B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Curcumin, the most studied diarylheptanoid, is a well-established inhibitor of NF-κB activation. nih.gov A curcumin analog, 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one, has been shown to alleviate inflammation by specifically targeting the translocation of the p65 subunit of NF-κB into the nucleus. nih.gov By preventing NF-κB activation, these compounds can effectively downregulate the production of a cascade of inflammatory cytokines and mediators.

Modulation of Nitric Oxide and Tumor Necrosis Factor-alpha (TNF-α) Production

Consistent with their inhibition of NF-κB, diarylheptanoids effectively modulate the production of key pro-inflammatory molecules like nitric oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α). The inhibition of iNOS expression by diarylheptanoid analogs leads to a decrease in the production of NO, a potent inflammatory mediator. nih.govtmu.edu.tw

Furthermore, several novel synthetic diarylheptanoids have demonstrated significant, dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α production in human peripheral blood mononuclear cells and in animal models. nih.gov Curcumin is also known to block both the production and action of TNF-α. nih.gov The ability to suppress these critical inflammatory cytokines highlights the therapeutic potential of compounds like this compound in managing TNF-α-mediated inflammatory disorders. nih.gov

Anticancer and Cytotoxic Potentials

A growing body of evidence supports the anticancer and cytotoxic activities of diarylheptanoids against various cancer cell lines. nih.govrsc.orgontosight.airesearchgate.net These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis. The anticancer effects are often linked to their ability to interfere with specific signaling pathways involved in cancer progression. nih.gov

Studies on diarylheptanoids isolated from ginger (Zingiber officinale) revealed significant cytotoxic effects against a panel of human tumor cell lines. The mechanism of action was suggested to involve the regulation of the ATR/CHK1 DNA damage signaling pathway. nih.govrsc.org Another study focusing on a series of synthetic linear diarylheptanoids reported potent antiproliferative activity against the T47D human breast cancer cell line, with some analogs exhibiting IC₅₀ values in the sub-micromolar range. nih.gov

Cytotoxic Activity of Diarylheptanoid Analogs Against Various Cancer Cell Lines
Compound/AnalogCancer Cell LineIC₅₀ (μM)Source
Diarylheptanoid from Z. officinale (Compound 6)A549 (Lung)6.69 - 33.46 rsc.org
Diarylheptanoid from Z. officinale (Compound 16)HepG2 (Liver)6.69 - 33.46 rsc.org
Diarylheptanoid from Z. officinale (Compound 17)HeLa (Cervical)6.69 - 33.46 rsc.org
Diarylheptanoid from Z. officinale (Compound 18)MDA-MB-231 (Breast)6.69 - 33.46 rsc.org
Diarylheptanoid from Z. officinale (Compound 19)HCT116 (Colon)6.69 - 33.46 rsc.org
Linear Diarylheptanoid (Compound 6a)T47D (Breast)0.09 nih.gov
Linear Diarylheptanoid (Compound 6d)T47D (Breast)0.64 nih.gov
Linear Diarylheptanoid (Compound 7j)T47D (Breast)0.67 nih.gov
Linear Diarylheptanoid (Compound 7e)T47D (Breast)0.99 nih.gov

Cell Line Specific Inhibitory Effects

Diarylheptanoids have demonstrated varied cytotoxic effects against a range of cancer cell lines. While specific data for this compound is limited, studies on analogous compounds provide insight into the potential of this class. For instance, certain diarylheptanoids isolated from Curcuma phaeocaulis have been shown to inhibit the proliferation of HepG2 human liver cancer cells. bohrium.com Other diarylheptanoids have exhibited cytotoxic effects against MCF-7 (breast cancer), HeLa (cervical cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. researchgate.net

One notable diarylheptanoid, etlingerin, isolated from Etlingera pubescens, has shown bactericidal effects, which, while not cytotoxic against cancer cells, indicates its potent biological activity. researchgate.net

Compound ClassCell LineEffect
Diarylheptanoids from Curcuma phaeocaulisHepG2 (Liver Cancer)Inhibition of proliferation bohrium.com
Various DiarylheptanoidsMCF-7 (Breast Cancer)Cytotoxic effects researchgate.net
Various DiarylheptanoidsHeLa (Cervical Cancer)Cytotoxic effects researchgate.net

Structural Determinants for Cytotoxic Action

The cytotoxic action of diarylheptanoids is influenced by their chemical structure. The presence and position of hydroxyl groups on the phenyl rings, as well as the nature of the heptane (B126788) chain, play a crucial role in their activity. For instance, the catechol (3,4-dihydroxyphenyl) moieties present in this compound are often associated with antioxidant and pro-oxidant activities that can contribute to cytotoxicity. The hydroxyl group at the 5-position of the heptane chain also likely influences the molecule's polarity and its interaction with biological targets.

Neuroprotective Activities

Several diarylheptanoids isolated from the rhizomes of Alpinia officinarum have demonstrated significant neuroprotective effects. These compounds have been shown to protect neuronal cells from oxidative stress-induced damage. The mechanisms underlying these neuroprotective activities include the reduction of reactive oxygen species (ROS), which are highly reactive molecules that can damage cells.

Hepatoprotective Activities

Diarylheptanoids from Curcuma longa, commonly known as curcuminoids, have shown significant hepatoprotective effects in vitro. nih.govcapes.gov.br Compounds such as curcumin, demethoxycurcumin, and bisdemethoxycurcumin (B1667434) have demonstrated protective effects against tacrine-induced cytotoxicity in human liver-derived Hep G2 cells. nih.govcapes.gov.br These findings suggest that other diarylheptanoids, including this compound, may also possess liver-protective properties. The hepatoprotective activity of these compounds is often linked to their potent free radical scavenging abilities. nih.govcapes.gov.br

CompoundCell LineProtective Effect AgainstEC₅₀ (µM)
CurcuminHep G2Tacrine-induced cytotoxicity86.9 nih.gov
DemethoxycurcuminHep G2Tacrine-induced cytotoxicity70.7 nih.gov
BisdemethoxycurcuminHep G2Tacrine-induced cytotoxicity50.2 nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

A diarylheptanoid named etlingerin, which is an acetate (B1210297) derivative of 1,7-bis(3,4-dihydroxyphenyl)heptan-3-ol, has been reported to have bactericidal effects against several Gram-positive bacteria. researchgate.net This suggests that this compound may also exhibit antimicrobial properties. Diarylheptanoids from Alpinia officinarum have also shown activity against Helicobacter pylori. nih.gov

Spectrum of Activity against Gram-Positive and Gram-Negative Bacteria

Studies on the diarylheptanoid etlingerin have shown that it is effective against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis. researchgate.net The minimum inhibitory concentrations (MIC) for these bacteria were reported to be in the range of 0.0625 to 0.125 mg/mL. researchgate.net The activity against Gram-negative bacteria was found to be less effective. researchgate.net This differential activity is common for many natural antimicrobial compounds and is often attributed to the differences in the cell wall structure between Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainActivityMIC (mg/mL)
EtlingerinStaphylococcus aureusBactericidal0.0625 - 0.125 researchgate.net
EtlingerinBacillus cereusBactericidal0.0625 - 0.125 researchgate.net
EtlingerinBacillus subtilisBactericidal0.0625 - 0.125 researchgate.net

Cellular Mechanisms of Antimicrobial Action (e.g., Bacterial Membrane Disruption)

The antimicrobial action of some diarylheptanoids is believed to be due to their ability to disrupt bacterial membranes. researchgate.net For example, etlingerin has been shown to have a detrimental effect on the bacterial membrane, leading to the leakage of cellular contents such as DNA and proteins. researchgate.net This disruption of the cell membrane integrity is a key mechanism that leads to bacterial cell death. The hydrophobic nature of the heptane chain combined with the hydrophilic catechol groups likely facilitates the interaction of these molecules with the bacterial cell membrane, leading to its disruption. frontiersin.org

Melanogenesis Inhibitory Activities

The potential of this compound and related diarylheptanoids to modulate melanin (B1238610) synthesis has been a subject of investigation, with promising results in cellular models of melanogenesis.

Tyrosinase Activity Modulation

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibition is a primary target for the development of skin-lightening agents. Research has shown that (5R)-1,7-bis(3,4-dihydroxyphenyl)-heptane-5-ol, a diarylheptanoid isolated from the bark of Alnus hirsuta, can modulate tyrosinase activity. In a study involving B16 mouse melanoma cells, this compound was found to reduce tyrosinase activity. nih.gov When these cells were stimulated with melanogenesis promoters such as alpha-MSH and forskolin (B1673556), the addition of diarylheptanoids, including (5R)-1,7-bis(3,4-dihydroxyphenyl)-heptane-5-ol, resulted in a significant reduction in tyrosinase activity, bringing it down to 13% to 43% of the stimulated control. nih.gov

Another study on diarylheptanoids from Alnus japonica, hirsutanone and oregonin (B3271705), also demonstrated their ability to suppress tyrosinase activity in B16-F1 murine melanoma cells. Hirsutanone, in particular, was found to directly inhibit tyrosinase activity, contributing to its anti-melanogenic effect. nih.gov

Reduction of Melanin Levels in Cellular Models

Consistent with its effect on tyrosinase activity, (5R)-1,7-bis(3,4-dihydroxyphenyl)-heptane-5-ol has been shown to decrease melanin content in cellular models. In B16 mouse melanoma cells, treatment with this diarylheptanoid led to a reduction in melanin levels to 75% to 85% of that in untreated cells. nih.gov Furthermore, in cells stimulated with alpha-MSH and forskolin to induce melanin production, the presence of (5R)-1,7-bis(3,4-dihydroxyphenyl)-heptane-5-ol and other diarylheptanoids from Alnus hirsuta significantly lowered the melanin content to a range of 13% to 43% compared to the stimulated control group. nih.gov

Similarly, hirsutanone, a diarylheptanoid from Alnus japonica, was observed to suppress melanin synthesis in α-melanocyte-stimulating hormone (α-MSH)-induced B16-F1 cells and also reduced melanin content in normal human epidermal melanocytes. nih.gov

Table 1: Melanogenesis Inhibitory Activity of Diarylheptanoids from Alnus hirsuta

CompoundCell LineTreatmentEffect on Tyrosinase Activity (% of Control)Effect on Melanin Content (% of Control)
(5R)-1,7-bis(3,4-dihydroxyphenyl)-heptane-5-ol and other diarylheptanoidsB16 Mouse MelanomaBasal75-8575-85
(5R)-1,7-bis(3,4-dihydroxyphenyl)-heptane-5-ol and other diarylheptanoidsB16 Mouse MelanomaStimulated with α-MSH and forskolin13-4313-43

Enzyme Inhibitory Activities (e.g., Protein Kinase C (PKC) Inhibition)

While the broader class of polyphenolic compounds has been investigated for various enzyme inhibitory activities, specific data on the direct inhibition of Protein Kinase C (PKC) by this compound is not extensively documented in the available scientific literature. However, the well-known diarylheptanoid, curcumin, has been reported to interact with PKC signaling pathways. For instance, curcumin has been observed to activate PKC. It is important to note that these findings on curcumin may not be directly extrapolated to this compound, and further research is required to elucidate the specific effects of the latter on PKC activity.

Chemoprotective Effects on DNA Integrity

Several diarylheptanoid analogs of this compound have demonstrated significant chemoprotective effects by safeguarding DNA integrity. A study on diarylheptanoids isolated from the bark of Alnus glutinosa revealed their pronounced ability to decrease DNA damage in human lymphocytes. nih.gov The protective effect was evaluated using the cytokinesis-block micronucleus assay, which measures the frequency of micronuclei as an indicator of chromosomal damage.

The study found that several diarylheptanoids, at a concentration of 1 µg/mL, were more effective in reducing the frequency of micronuclei than the synthetic protector amifostine. For instance, oregonin and hirsutanonol, which are structurally related to this compound, decreased the frequency of micronuclei by 52.8% and 63.6%, respectively. nih.gov These findings suggest a potent DNA-protective capacity of this class of compounds.

Table 2: Chemoprotective Effect of Diarylheptanoids from Alnus glutinosa on Human Lymphocyte DNA

CompoundConcentrationReduction in Micronuclei Frequency (%)
Oregonin1 µg/mL52.8
Platyphylloside1 µg/mL43.8
Hirsutanonol1 µg/mL63.6
(5S)-1-(4-hydroxyphenyl)-7-(3,4-dihydroxyphenyl)-5-O-β-D-glucopyranosyl-heptan-3-one1 µg/mL44.4
(5S)-1,7-bis-(3,4-dihydroxyphenyl)-5-O-β-D-[6-(3,4-dimethoxycinnamoylglucopyranosyl)]-heptan-3-one1 µg/mL56.0
Amifostine (synthetic protector)1 µg/mL17.2

Other Investigated Biological Effects (e.g., Anti-atherosclerotic, Anti-aging, Antidiabetic, Antiemetic)

The diverse chemical structures of diarylheptanoids have led to the investigation of a wide array of other biological activities. While direct studies on this compound for all these effects are limited, research on its analogs provides valuable insights into the potential of this compound class.

Anti-atherosclerotic: The diarylheptanoid curcumin has been extensively studied for its anti-atherosclerotic properties. It is believed to exert these effects through its anti-inflammatory and antioxidant activities, as well as by inhibiting the proliferation and migration of vascular smooth muscle cells.

Anti-aging: A diarylheptanoid isolated from Curcuma comosa, 7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenyl-(1E)-1-heptene, has shown protective effects against oxidative stress-induced cell death in human retinal pigment epithelial cells. This activity is relevant to anti-aging, as oxidative stress is a major contributor to the aging process and age-related diseases.

Antidiabetic: A diarylheptanoid glycoside from the stem bark of Alnus hirsuta, 1,7-bis-(3,4-dihydroxyphenyl)-heptane-3-one-5-O-β-D-xylopyranoside, has been found to increase glucose uptake in human hepatocarcinoma HepG2 cells, suggesting its potential to improve glucose metabolism. nih.gov Curcumin has also been shown to decrease complications associated with diabetes mellitus. nih.gov

Antiemetic: Diarylheptanoids and their analogues isolated from plants of the Zingiberaceae family, such as Alpinia katsumadai and Zingiber officinale (ginger), have been investigated for their ability to inhibit emesis. Studies in young chicks have demonstrated the antiemetic effects of certain diarylheptanoids against copper sulfate-induced vomiting. nih.govrsc.org

Structure Activity Relationship Sar Studies of 1,7 Bis 3,4 Dihydroxyphenyl Heptane 5 Ol and Its Analogs

Influence of Heptane (B126788) Chain Substitution and Stereochemistry

The seven-carbon aliphatic chain connecting the two phenyl rings is a key determinant of the biological activity of diarylheptanoids. Alterations to this chain, such as the introduction of double bonds or hydroxyl groups, can significantly modify the molecule's efficacy. Research has shown that diarylheptanoids featuring a carbonyl group and a double bond (an α,β-unsaturated carbonyl system) in the aliphatic chain often possess potent cytotoxicity against various cancer cell lines. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, also plays a pivotal role in biological activity. nih.gov Chiral natural products are typically biosynthesized in an enantiomerically pure form, and this specific spatial configuration is often essential for their interaction with biological targets like enzymes and receptors. nih.gov For many classes of compounds, stereochemistry is a primary driver of potency and pharmacokinetic properties. nih.gov In the case of the diarylheptanoid myricanol (B191915), for instance, its anti-Alzheimer's disease activity has been attributed to a specific enantiomer, highlighting the importance of its three-dimensional structure. mdpi.com While different stereoisomers of a compound have the same chemical formula, their varying spatial arrangements can lead to significant differences in biological effects, suggesting distinct molecular mechanisms of action or stereoselective uptake by cells. nih.govnih.gov

Table 1: Impact of Heptane Chain Features on Cytotoxicity of Diarylheptanoids Against IMR-32 Neuroblastoma Cells
CompoundKey Heptane Chain FeatureIC₅₀ (µM)Reference
Diarylheptanoid 6α,β-Unsaturated carbonyl0.11 nih.gov
Diarylheptanoid 30α,β-Unsaturated carbonyl0.23 nih.gov
Diarylheptanoid 24Saturated chain0.83 nih.gov
Cisplatin (Reference Drug)N/A0.85 nih.gov

Role of Hydroxyl Group Position and Number on Aromatic Rings

The phenolic hydroxyl (-OH) groups on the two aromatic rings are fundamental to the biological profiles of diarylheptanoids, particularly their antioxidant and cytotoxic activities. The number and placement of these groups significantly influence their ability to scavenge free radicals and interact with cellular targets. researchgate.net

The 3,4-dihydroxy substitution pattern (a catechol moiety), as seen in 1,7-Bis-(3,4-dihydroxyphenyl)-heptane-5-ol, is particularly important. This arrangement is a well-known structural feature responsible for potent antioxidant and radical-scavenging activities. mdpi.com Studies comparing various diarylheptanoids have demonstrated that those with substituents like a methoxy group (–OMe) at the 3" position and a hydroxyl group (–OH) at the 4" position on the benzene ring exhibit strong cytotoxicity against neuroblastoma cells. nih.gov The presence of these phenolic hydroxyl groups is also critical for the anti-inflammatory and tumor-inhibiting effects observed in mouse skin carcinogenesis models. nih.gov

Impact of Carbonyl Group Presence on Biological Efficacy

The presence of a carbonyl group (C=O) within the heptane linker can have a profound impact on the biological efficacy of diarylheptanoids. Many potent cytotoxic diarylheptanoids contain a carbonyl group, often as part of an α,β-unsaturated ketone system. nih.gov This structural motif is a known Michael acceptor, meaning it can react with nucleophilic groups in biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins. nih.gov This covalent interaction can lead to the inactivation of key enzymes or signaling proteins, contributing to the compound's anticancer effects. nih.gov

For example, a study on the cytotoxicity of various diarylheptanoids against the neuroblastoma IMR-32 cell line found that compounds possessing both a carbonyl group at C-3 and a double bond between C-4 and C-5 were among the most potent inhibitors of cell growth. nih.gov Molecular docking studies have also suggested that the carbonyl group can form crucial hydrogen bonds with amino acid residues (such as arginine) in the active sites of enzymes, leading to stable binding and inhibition. researchgate.net

Table 2: Influence of Functional Groups on Cytotoxicity (IC₅₀ in µM)
CompoundKey Structural FeaturesIMR-32 Cells
Compound 63"-OMe, 4"-OH, C-3 Carbonyl, C-4/5 Double Bond0.11 nih.gov
Compound 303"-OMe, 4"-OH, C-3 Carbonyl, C-4/5 Double Bond0.23 nih.gov
Compound 24Saturated Heptane Chain0.83 nih.gov

Effects of Glycosylation and Acetylation on Activity Profiles

The attachment of sugar moieties (glycosylation) or acetyl groups (acetylation) to the core diarylheptanoid structure can significantly alter its physicochemical properties and biological activity.

Glycosylation involves the enzymatic addition of a carbohydrate (like glucose) to the molecule, often at a hydroxyl group, forming a glycoside. This modification generally increases the water solubility and can affect the compound's bioavailability and metabolic fate. For example, platyphylloside is a glycoside of a diarylheptanoid ketone. nih.gov The sugar moiety can influence how the compound interacts with cells and may protect normal cells from the toxicity of chemotherapeutic agents like doxorubicin and cisplatin. nih.gov Studies have shown that diarylheptanoid glycosides can neutralize reactive oxygen species, suggesting this is a key mechanism of their action. nih.gov

Acetylation is the addition of an acetyl group (–COCH₃). In medicinal chemistry, this is often done to increase a compound's lipophilicity. Peracetylated sugars, for instance, have demonstrated enhanced cell permeability compared to their non-acetylated, more polar counterparts. nih.gov While specific studies on the acetylation of this compound are limited, the principle suggests that acetylating its hydroxyl groups could enhance its ability to cross cell membranes, potentially altering its activity profile. However, this modification might also block hydroxyl groups that are essential for specific biological activities, such as antioxidant effects. nih.gov

Advanced Analytical and Characterization Methodologies for Diarylheptanoids

Spectroscopic Techniques for Structure Elucidation

The definitive identification of a novel or isolated natural product like a diarylheptanoid relies on a combination of spectroscopic methods. Each technique provides unique pieces of information that, when combined, allow for an unambiguous determination of the chemical structure, including its connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy would be the primary tools. ¹H NMR would reveal the number and types of protons, including signals for the aromatic rings, the heptane (B126788) chain, and the hydroxyl groups. ¹³C NMR would identify all unique carbon atoms. 2D NMR experiments would then be used to establish the connectivity between these atoms, confirming the 1,7-diarylheptane skeleton and pinpointing the location of the hydroxyl group at the C-5 position.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique would provide the highly accurate mass of the molecule, allowing for the determination of its elemental formula (e.g., C₁₉H₂₄O₅). nih.govnih.gov Tandem MS (MS/MS) experiments would induce fragmentation of the molecule, yielding characteristic patterns that help confirm the diarylheptanoid structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would identify the functional groups present in the molecule. For 1,7-Bis-(3,4-dihydroxyphenyl)-heptane-5-ol, characteristic absorption bands would be expected for the hydroxyl (O-H) groups (both phenolic and alcoholic) and the aromatic (C=C) rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method would provide information about the electronic transitions within the molecule, which are characteristic of the chromophores present. The 3,4-dihydroxyphenyl groups would be expected to produce specific absorption maxima in the UV region.

Circular Dichroism (CD): If the compound is chiral (as the hydroxyl group at C-5 creates a stereocenter), CD spectroscopy would be used to investigate its stereochemistry by measuring the differential absorption of left- and right-circularly polarized light.

Advanced Chromatographic Techniques for Separation and Identification

Separating and identifying specific diarylheptanoids from a complex plant extract requires powerful chromatographic techniques, often coupled directly with mass spectrometry.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is the most common and effective method for analyzing diarylheptanoids. nih.gov A reversed-phase HPLC column (such as a C18) would be used to separate the compounds based on polarity. The effluent from the HPLC would be directed into a mass spectrometer, allowing for the detection and tentative identification of compounds based on their mass-to-charge ratio and fragmentation patterns in real-time.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and thermal instability of polyhydroxylated diarylheptanoids, direct analysis by GC-MS is generally not feasible. However, analysis can be performed after a derivatization step (e.g., silylation) to increase the compound's volatility and thermal stability.

Molecular Networking and Cheminformatics Approaches for Metabolite Profiling

Modern natural product research utilizes computational tools to navigate the vast chemical diversity in plant extracts.

Molecular Networking: This approach uses tandem mass spectrometry (MS/MS) data to organize all molecules in an extract into clusters based on structural similarity. researchgate.netscienceopen.com If this compound were present in an extract from an Alpinia species, it would likely appear in a network cluster with other known and unknown diarylheptanoids, facilitating its targeted discovery and dereplication. researchgate.net

Cheminformatics: These approaches use computational methods to analyze and predict the properties of molecules. researchgate.net By comparing the predicted spectral data and properties of a hypothetical this compound structure with experimental data from an extract, researchers could more rapidly identify its presence.

Bioassay-Guided Fractionation in Natural Product Discovery

This classical technique is a powerful method for isolating new bioactive compounds from natural sources. mdpi.com The process involves:

Screening a crude plant extract for a specific biological activity (e.g., antioxidant, anti-inflammatory, or cytotoxic effects).

If the extract is active, it is separated into simpler fractions using chromatography.

Each fraction is then tested for the same activity.

The most active fraction is subjected to further separation. This process is repeated until a pure, active compound is isolated. If this compound possessed a notable biological activity, this is the methodology that would be used to discover and isolate it from its natural source.

In Vitro Cellular and Biochemical Assay Models for Activity Assessment

Once a pure compound is isolated, its biological activity is characterized using a variety of in vitro assays.

Cytokinesis-Block Micronucleus (CBMN) Assay: The CBMN assay is a comprehensive method to assess DNA damage and chromosomal instability. nih.govhirosaki-u.ac.jpmdpi.com Cells are treated with the test compound, and cytokinesis (cell division) is blocked, leading to the formation of binucleated cells. The presence of micronuclei (small, separate nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) is a marker of genotoxic effects. While this assay has been used for various compounds, no studies have reported its use for this compound. researchgate.netugent.be

Enzyme Activity Assays: Many diarylheptanoids exhibit their biological effects by inhibiting specific enzymes. Therefore, this compound would be tested in various enzyme inhibition assays relevant to diseases like inflammation (e.g., cyclooxygenase [COX] enzymes) or cancer (e.g., protein kinases), depending on the therapeutic area of interest.

Future Research Directions and Therapeutic Implications of 1,7 Bis 3,4 Dihydroxyphenyl Heptane 5 Ol

Elucidation of Novel Molecular Targets and Signaling Pathways

Currently, there is a notable lack of published research specifically identifying the molecular targets and signaling pathways modulated by 1,7-Bis-(3,4-dihydroxyphenyl)-heptane-5-ol. Future research should prioritize the elucidation of these fundamental mechanisms. Studies on other diarylheptanoids have revealed interactions with key inflammatory and cell-survival pathways. For instance, various diarylheptanoids have been shown to modulate signaling pathways such as nuclear factor-κB (NF-κB), mitogen-activated protein kinase (MAPK), and the PI3K/AKT/mTOR pathway. nih.govmdpi.commdpi.com Investigations into whether this compound interacts with these or other pathways would be a critical first step in understanding its biological activity. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to identify direct binding partners and downstream signaling effects.

Potential for Drug Development in Specific Disease Contexts

The therapeutic potential of this compound in specific diseases remains largely unexplored. However, the known activities of structurally similar compounds suggest several promising avenues for investigation.

Neurodegenerative Diseases: Many diarylheptanoids exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. nih.govresearchgate.net Research has shown that some diarylheptanoids can protect neurons from damage induced by toxins and oxidative insults, suggesting a potential role in diseases like Alzheimer's and Parkinson's. nih.govacs.org Future preclinical studies could investigate the efficacy of this compound in established in vitro and in vivo models of neurodegeneration. nih.govworldpharmatoday.com

Cancer: The anti-proliferative and pro-apoptotic effects of various diarylheptanoids have been documented in several cancer cell lines. rsc.orgnih.gov For example, extracts from Tacca chantrieri, which contain diarylheptanoids, have shown cytotoxic effects against cancer cells. nih.govplos.orgplos.org It would be valuable to screen this compound for similar activities against a panel of human cancer cell lines to determine its potential as an anticancer agent.

Inflammatory Disorders: The anti-inflammatory properties of diarylheptanoids are well-documented, with many compounds showing inhibition of pro-inflammatory mediators. nih.govresearchgate.netnih.govnih.gov Given the structural features of this compound, it is plausible that it may also possess anti-inflammatory activity. Future studies could explore its effects on inflammatory markers and pathways in models of chronic inflammatory diseases.

Rational Design and Synthesis of Potent and Selective Analogs based on SAR

There is a lack of information on the synthesis and structure-activity relationship (SAR) of analogs based on this compound. Once the biological activities of the parent compound are established, a systematic SAR study would be a logical next step. This would involve the synthesis of a library of analogs with modifications to the catechol rings, the heptane (B126788) chain, and the hydroxyl group at the 5-position. uni-regensburg.denih.govnih.gov Such studies would aim to identify the key structural features required for activity and to develop analogs with improved potency, selectivity, and pharmacokinetic properties.

Exploration of Synergistic Effects with Existing Therapeutic Agents

The potential for this compound to act synergistically with existing drugs is an important area for future research. Studies on other natural compounds, including diarylheptanoids like curcumin (B1669340), have shown that they can enhance the efficacy of conventional chemotherapeutic agents. ku.edumdpi.com This can lead to dose reduction of toxic drugs and overcoming drug resistance. mdpi.com Future investigations could examine the effects of combining this compound with standard-of-care drugs in cancer and other diseases to identify potential synergistic interactions.

Preclinical Investigations for Enhanced Efficacy and Bioavailability

Preclinical data on the in vivo efficacy and bioavailability of this compound are not currently available. A significant challenge for many diarylheptanoids is their poor bioavailability, which can limit their therapeutic potential. researchgate.netnih.govresearchgate.net Future preclinical development of this compound would require thorough pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the development of novel formulations, such as nanoparticles or liposomes, could be explored to enhance its bioavailability and in vivo efficacy. nih.govdntb.gov.ua

Q & A

Q. What are the standard protocols for isolating 1,7-bis-(3,4-dihydroxyphenyl)-heptane-5-ol from natural sources?

The compound is commonly isolated from the bark of Alnus species (e.g., A. hirsuta, A. japonica) using ethanol or methanol extraction followed by sequential chromatographic purification. Key steps include:

  • Extraction : Soak dried bark in 70% ethanol for 48 hours, followed by filtration and solvent evaporation .
  • Fractionation : Use silica gel column chromatography with gradients of chloroform/methanol or ethyl acetate/hexane to separate diarylheptanoids .
  • Final purification : Apply preparative HPLC with C18 columns and acetonitrile/water mobile phases to isolate the target compound .

Q. What in vitro assays are used to evaluate its antioxidative activity?

The compound’s antioxidative activity is validated using:

  • DPPH radical scavenging : Measure IC50 values (concentration required to scavenge 50% of radicals). For example, derivatives of this compound show IC50 values ranging from 8.36 ± 0.54 μM to 8.67 ± 1.46 μM .
  • Superoxide radical inhibition : Assess activity via xanthine/xanthine oxidase systems, with results compared to controls like curcumin .
  • Cellular ROS assays : Use fluorescence probes (e.g., DCFH-DA) in LPS-induced macrophages to quantify reactive oxygen species suppression .

Q. How is structural identification confirmed for this compound and its derivatives?

Identification relies on:

  • NMR spectroscopy : 1H and 13C NMR to assign hydroxyl, aromatic, and aliphatic proton signals .
  • Mass spectrometry : High-resolution LC-MS/MS to confirm molecular weights (e.g., m/z 314.38 for the aglycone) .
  • Chromatographic comparison : Match retention times and UV spectra with authenticated standards .

Advanced Research Questions

Q. How does glycosylation impact the bioactivity of this compound?

Glycosylation (e.g., β-D-xylopyranoside or β-D-glucopyranoside attachment at C5) enhances solubility but may reduce radical scavenging potency. For example:

  • Non-glycosylated form : IC50 = 8.36 μM (DPPH) .
  • Glycosylated analog : IC50 = 8.67 μM (DPPH), suggesting slight activity reduction due to steric hindrance .
    Methodologically, compare glycosylated and aglycone forms using parallel assays under identical conditions .

Q. What strategies resolve contradictions in reported IC50 values across studies?

Discrepancies may arise from:

  • Assay conditions : Variations in DPPH concentration, solvent polarity, or incubation time. Standardize protocols using reference antioxidants like ascorbic acid .
  • Purity issues : Validate compound purity (>95%) via HPLC before testing .
  • Cell model differences : Use consistent cell lines (e.g., RAW 264.7 macrophages) and LPS concentrations for nitric oxide assays .

Q. How can molecular docking predict the anti-inflammatory mechanism of this compound?

  • Target selection : Dock the compound against COX-2 or iNOS crystal structures (PDB IDs: 5KIR, 3E7G) using AutoDock Vina .
  • Binding affinity analysis : Prioritize residues (e.g., COX-2’s Tyr385, iNOS’s heme group) for hydrogen bonding and hydrophobic interactions .
  • Validation : Correlate docking scores with in vitro inhibition data (e.g., nitric oxide suppression in macrophages) .

Q. What structural modifications enhance its cytotoxicity against cancer cells?

  • Acetylation : Masking hydroxyl groups (e.g., C3 or C5 acetylation) increases lipophilicity and membrane permeability, improving activity against human leukemia cells (e.g., HL-60) .
  • Side chain elongation : Heptane chain extension to nonane analogs can enhance DNA intercalation, as shown in cytotoxic assays .
  • Hybrid derivatives : Conjugation with bioactive moieties (e.g., chalcones) via ester linkages, followed by MTT assays to screen for synergy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.